2-Fluoro-3-isopropoxy-5-(trifluoromethyl)benzoic acid
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Overview
Description
2-Fluoro-3-isopropoxy-5-(trifluoromethyl)benzoic acid is a chemical compound with the molecular formula C11H10F4O3 and a molecular weight of 266.19 g/mol . This compound is characterized by the presence of fluorine, isopropoxy, and trifluoromethyl groups attached to a benzoic acid core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-Fluoro-3-isopropoxy-5-(trifluoromethyl)benzoic acid involves several stepsThe specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial production methods for this compound typically involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of specialized equipment and techniques to control the reaction environment and minimize impurities .
Chemical Reactions Analysis
2-Fluoro-3-isopropoxy-5-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acid derivatives, while substitution reactions can produce a variety of substituted benzoic acid compounds .
Scientific Research Applications
2-Fluoro-3-isopropoxy-5-(trifluoromethyl)benzoic acid is used in various scientific research fields, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is conducted to explore its potential therapeutic applications and its effects on biological systems.
Mechanism of Action
The mechanism of action of 2-Fluoro-3-isopropoxy-5-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine, isopropoxy, and trifluoromethyl groups can influence its reactivity and interactions with other molecules. These interactions can affect various biological and chemical processes, leading to the compound’s observed effects .
Comparison with Similar Compounds
2-Fluoro-3-isopropoxy-5-(trifluoromethyl)benzoic acid can be compared with other similar compounds, such as:
2-Fluoro-5-isopropoxy-3-(trifluoromethyl)benzoic acid: This compound has a similar structure but with different positions of the functional groups.
2-Fluoro-3-isopropoxy-4-(trifluoromethyl)benzoic acid: Another similar compound with slight variations in the positions of the functional groups.
The uniqueness of this compound lies in its specific arrangement of functional groups, which can result in distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
2-fluoro-3-propan-2-yloxy-5-(trifluoromethyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F4O3/c1-5(2)18-8-4-6(11(13,14)15)3-7(9(8)12)10(16)17/h3-5H,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVQLRTSOUMMLHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=CC(=C1F)C(=O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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